molecular formula C16H18N4O3S B2404650 7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 332388-41-7

7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2404650
CAS No.: 332388-41-7
M. Wt: 346.41
InChI Key: FMCSQCCQRLTHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that are widely found in nature, particularly in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Thioether Formation: The 8-position is modified by introducing a thioether group using a suitable thiol and an alkylating agent.

    Hydroxyethylation: The hydroxyethyl group is introduced via an alkylation reaction using ethylene oxide or a similar reagent.

    Methylation: The 1,3-dimethyl groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the purine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the purine ring or benzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, purine derivatives are often studied for their interactions with nucleic acids and enzymes. This compound could be investigated for its potential as an enzyme inhibitor or a ligand for nucleic acid binding.

Medicine

Medicinally, purine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties. This compound could be explored for its potential therapeutic applications in these areas.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. In medicinal chemistry, it could act by inhibiting specific enzymes or interacting with nucleic acids. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific functional groups and their positions on the purine ring. These modifications can confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

7-benzyl-8-(2-hydroxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-18-13-12(14(22)19(2)16(18)23)20(15(17-13)24-9-8-21)10-11-6-4-3-5-7-11/h3-7,21H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCSQCCQRLTHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCO)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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